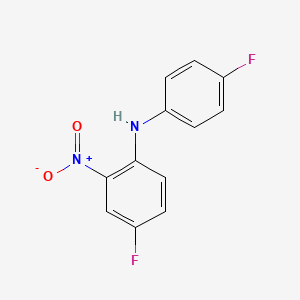
4-Fluoro-n-(4-fluorophenyl)-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-n-(4-fluorophenyl)-2-nitroaniline is an organic compound characterized by the presence of fluorine and nitro functional groups attached to an aniline core. This compound is known for its applications in various chemical processes, particularly in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-n-(4-fluorophenyl)-2-nitroaniline typically involves the nitration of 4-fluoroaniline followed by a coupling reaction with 4-fluoronitrobenzene. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for the nitration step, and a base such as sodium hydroxide for the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature and pressure to optimize the reaction conditions and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-n-(4-fluorophenyl)-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding quinones.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) as bases.
Major Products Formed
Reduction: 4-Fluoro-n-(4-fluorophenyl)-2-aminoaniline.
Oxidation: 4-Fluoro-n-(4-fluorophenyl)-2-quinone.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-n-(4-fluorophenyl)-2-nitroaniline is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving nitro and fluorine groups.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Fluoro-n-(4-fluorophenyl)-2-nitroaniline involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-phenylbenzamide
- 4-Fluoro-N-phenylbenzenesulfonamide
- 4-Fluoro-N-methylaniline
Comparison
4-Fluoro-n-(4-fluorophenyl)-2-nitroaniline is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity in nucleophilic substitution reactions and greater stability under oxidative conditions. The presence of two fluorine atoms also enhances its lipophilicity, making it more suitable for certain applications in medicinal chemistry .
Properties
CAS No. |
79445-99-1 |
|---|---|
Molecular Formula |
C12H8F2N2O2 |
Molecular Weight |
250.20 g/mol |
IUPAC Name |
4-fluoro-N-(4-fluorophenyl)-2-nitroaniline |
InChI |
InChI=1S/C12H8F2N2O2/c13-8-1-4-10(5-2-8)15-11-6-3-9(14)7-12(11)16(17)18/h1-7,15H |
InChI Key |
HYADUIHNBXBZKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)F)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dichloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B14003583.png)



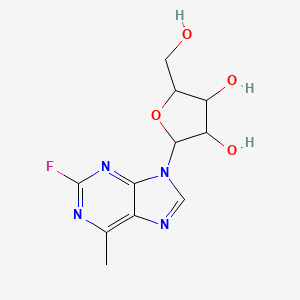



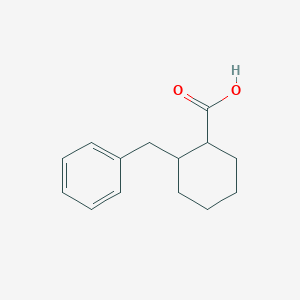
![5-chloro-1-N,3-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride](/img/structure/B14003655.png)
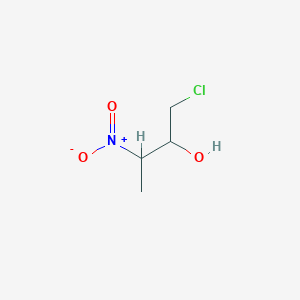

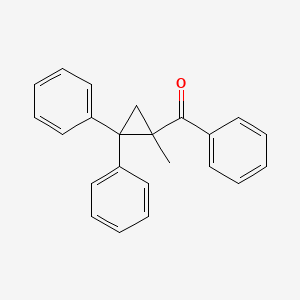
![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14003676.png)
